N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step processes that may include the formation of coordination complexes, as seen in studies involving pyrazole-acetamide derivatives (Chkirate et al., 2019). These processes often involve intricate reactions utilizing various reagents and catalysts to achieve the desired molecular architecture.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a molecule. Techniques such as single crystal X-ray crystallography provide detailed insights into the molecular geometry, as demonstrated in studies on coordination complexes and substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides (López et al., 2010). These analyses help in understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide often include transformations such as electrophilic amination, which is crucial for introducing nitrogen-containing groups into the molecule (Hannachi et al., 2004). Such reactions expand the functional capabilities of the molecule, potentially leading to diverse biological activities.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are fundamental for its characterization and application in various fields. The detailed structural analysis provided by methods like single-crystal X-ray diffraction reveals important insights into the physical properties of complex molecules (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies focusing on the synthesis and characterization of similar molecules often explore their potential chemical properties and reactivity patterns. For instance, the electrophilic amination process is indicative of the molecule's potential reactivity and utility in further chemical transformations (Hannachi et al., 2004).
Scientific Research Applications
Antimicrobial Activities
Research on oxazolidinone derivatives, such as U-100592 and U-100766, highlights the potential of piperazine-containing compounds in antimicrobial applications. These compounds have shown effectiveness against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, without cross-resistance to common antitubercular agents. The study suggests these analogs could be promising candidates for treating infections resistant to standard antibiotics (Zurenko et al., 1996).
Synthesis Methodologies
In the realm of organic synthesis, efforts to develop new methodologies for constructing complex molecules often involve compounds with piperazine and acetamide structures. For instance, a study detailed the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of N-(2-hydroxyphenyl)acetamide, a key intermediate in the production of antimalarial drugs. This research demonstrates the importance of enzyme-catalyzed reactions in achieving specific product outcomes in pharmaceutical synthesis (Magadum & Yadav, 2018).
Material Science Applications
Piperazine derivatives also find applications in materials science, particularly in the development of phase transfer catalysts. The synthesis of N-Methyl-N-(p-vinylbenzyl) acetamide and its polymerization demonstrates the role of these compounds in facilitating nucleophilic substitution reactions under biphasic conditions. This work underscores the utility of functionalized polymers in enhancing reaction efficiencies and selectivities, opening pathways to more sustainable and greener chemical processes (Kondo et al., 1986).
properties
IUPAC Name |
N-methyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-(pyrazin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-29(18-20-16-26-10-11-27-20)24(31)15-23-25(32)28-12-13-30(23)17-19-6-5-9-22(14-19)33-21-7-3-2-4-8-21/h2-11,14,16,23H,12-13,15,17-18H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWLZNKBPKZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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